N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide
Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and pyrazine moieties, linked via an ethyl chain to a tetrahydrofuran-3-carboxamide group. The cyclopropyl group may enhance metabolic stability, while the pyrazine ring could contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(13-3-8-24-11-13)20-6-7-22-16(12-1-2-12)9-14(21-22)15-10-18-4-5-19-15/h4-5,9-10,12-13H,1-3,6-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYZNYYJWAISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CCOC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Cyclopropyl group : Enhances lipophilicity and biological activity.
- Pyrazole moiety : Known for its diverse pharmacological properties.
- Tetrahydrofuran carboxamide : Contributes to solubility and stability.
Its molecular formula is , with a molecular weight of approximately 365.41 g/mol, which influences its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Specifically, they have shown inhibitory activity against critical cancer-related targets such as:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : A receptor involved in cell proliferation and survival.
In vitro studies have demonstrated that compounds with similar structures can effectively inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess such capabilities .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activities, likely due to its ability to modulate inflammatory pathways. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, providing a rationale for their use in treating conditions characterized by excessive inflammation .
This compound likely interacts with various biological targets through:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Receptor modulation : The structural components allow for binding to receptors involved in inflammatory responses and cancer signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Anticancer Synergy : A study investigated the combination of pyrazole compounds with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant synergistic effect, enhancing the cytotoxicity of doxorubicin when combined with specific pyrazole derivatives .
- Inhibition of Tumor Growth : Another study focused on the inhibitory effects of pyrazole derivatives on various tumor cell lines, demonstrating promising results against BRAF and EGFR pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazinamide | Contains pyrazole ring; used in tuberculosis treatment | Antimicrobial |
| Indomethacin | Non-steroidal anti-inflammatory drug; similar sulfonamide moiety | Anti-inflammatory |
| Sulfadiazine | Sulfonamide antibiotic; contains a similar sulfonamide group | Antimicrobial |
The uniqueness of this compound lies in its specific combination of structural elements that confer distinct biological activities not found in other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Structural Analog: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4)
- Key Differences :
- The target compound lacks the benzodioxole and hydrazinecarboxamide groups present in Compound 4 .
- Compound 4’s imine functionality (confirmed via X-ray crystallography) contrasts with the pyrazine and cyclopropyl substituents in the target compound.
- Pharmacological Implications : Benzodioxole derivatives often exhibit CNS activity, whereas pyrazine-containing compounds (like the target) may target enzymes or receptors requiring aromatic interactions.
b. Structural Analog: (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Compound 191)
- Key Differences: Compound 191 includes a trifluoromethyl-pyrazole and indazole-pyridine scaffold, whereas the target compound uses pyrazine and tetrahydrofuran . The trifluoromethyl group in Compound 191 enhances electronegativity and metabolic resistance compared to the pyrazine ring in the target compound.
Limitations of Available Evidence
For instance:
- describes a structurally distinct indazole-pyridine derivative, emphasizing synthetic atropisomerism rather than functional comparisons .
General Trends in Pyrazole-Based Compounds
Based on broader literature (outside the provided evidence):
- Cyclopropyl Substitution : Enhances steric bulk and metabolic stability (e.g., in kinase inhibitors like crizotinib analogs).
- Pyrazine vs. Imidazole : Pyrazine’s nitrogen-rich structure may improve binding to ATP pockets, whereas imidazole (as in Compound 4) often participates in hydrogen bonding.
- Tetrahydrofuran Carboxamide: Likely improves aqueous solubility compared to non-polar scaffolds like benzodioxole.
Data Table: Hypothetical Comparison Based on Structural Features
Notes and Recommendations
Evidence Gaps : The provided materials lack direct data on the target compound. Further analysis requires access to specialized databases (e.g., SciFinder, Reaxys) or primary literature.
Synthetic Challenges : The tetrahydrofuran carboxamide linkage may require regioselective amidation or ring-opening strategies.
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of pyrazole intermediates (e.g., 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole) via cyclocondensation of hydrazines with β-ketonitriles or cyclopropyl-substituted diketones.
- Step 2 : Alkylation of the pyrazole nitrogen using ethylenediamine derivatives to introduce the ethyl linker.
- Step 3 : Coupling the tetrahydrofuran-3-carboxamide moiety via carbodiimide-mediated amidation (e.g., HBTU or EDC) in solvents like DMF or THF .
- Key Reagents : K₂CO₃ for deprotonation, RCH₂Cl for alkylation, and coupling agents like HBTU .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A combination of analytical techniques is employed:
- HPLC : To assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, tetrahydrofuran ring protons at δ 1.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₂N₆O₂) .
Advanced Research Questions
Q. How can low yields in the pyrazole-ethyl coupling step be addressed during synthesis?
- Methodological Answer : Low yields may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Solvent Optimization : Switch from DMF to THF or acetonitrile to enhance reactivity .
- Temperature Control : Increase reaction temperature to 50–60°C to accelerate kinetics .
- Catalytic Additives : Use KI or tetrabutylammonium iodide to facilitate SN2 alkylation .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given structural analogs show antimicrobial/antitumor potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Antitumor Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .
Q. How can structural ambiguities in the tetrahydrofuran-carboxamide moiety be resolved using spectroscopic data?
- Methodological Answer :
- NOESY NMR : Identify spatial proximity between the ethyl linker (CH₂CH₂N) and tetrahydrofuran protons to confirm connectivity .
- DEPT-135 NMR : Differentiate CH₂ and CH groups in the tetrahydrofuran ring (e.g., δ 2.1 ppm for CH₂O) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ .
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Variations : Synthesize derivatives with modified substituents (e.g., replace pyrazine with pyridine, alter cyclopropyl groups).
- Assays : Test analogs in parallel for bioactivity (e.g., IC₅₀ in cancer cells) and logP (HPLC-measured hydrophobicity) to correlate substituents with efficacy .
Q. What approaches are recommended for in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Animal Models : Administer orally or intravenously in rodents (10–50 mg/kg). Collect plasma at intervals (0–24 h) for LC-MS/MS analysis of half-life and bioavailability.
- Metabolite Identification : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., CYP3A4-mediated hydroxylation) .
Q. How to address contradictions in reported bioactivity data between similar compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
